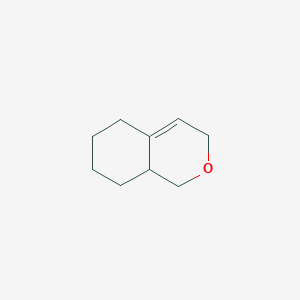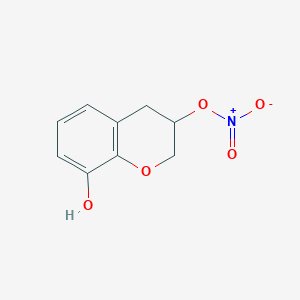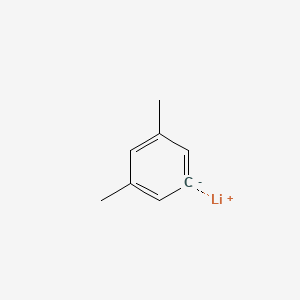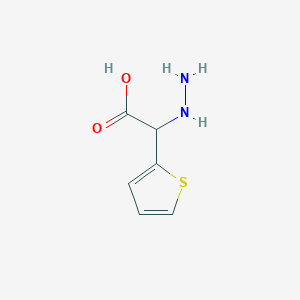![molecular formula C17H14N2O2 B8471335 Phenol, 4-[5-(phenylmethoxy)-2-pyrimidinyl]- CAS No. 140401-07-6](/img/structure/B8471335.png)
Phenol, 4-[5-(phenylmethoxy)-2-pyrimidinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-[5-(phenylmethoxy)-2-pyrimidinyl]-: is a complex organic compound that features a pyrimidine ring fused with a benzyloxy group and a cyclohexa-2,5-dien-1-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4-[5-(phenylmethoxy)-2-pyrimidinyl]- typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the benzyloxy group and the cyclohexa-2,5-dien-1-one moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the pyrimidine ring or the benzyloxy group, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and other electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, Phenol, 4-[5-(phenylmethoxy)-2-pyrimidinyl]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound may be used to study enzyme interactions and cellular pathways. Its structural features make it a valuable tool for probing biological systems.
Medicine: In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In industrial applications, Phenol, 4-[5-(phenylmethoxy)-2-pyrimidinyl]- can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Phenol, 4-[5-(phenylmethoxy)-2-pyrimidinyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- Pyrido[2,3-d]pyrimidin-5-one
- Pyrido[2,3-d]pyrimidin-7-one
- Pyrimidino[4,5-d][1,3]oxazine
Comparison: Compared to these similar compounds, Phenol, 4-[5-(phenylmethoxy)-2-pyrimidinyl]- is unique due to its specific structural features, such as the benzyloxy group and the cyclohexa-2,5-dien-1-one moiety. These features may confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
140401-07-6 |
|---|---|
Formule moléculaire |
C17H14N2O2 |
Poids moléculaire |
278.30 g/mol |
Nom IUPAC |
4-(5-phenylmethoxypyrimidin-2-yl)phenol |
InChI |
InChI=1S/C17H14N2O2/c20-15-8-6-14(7-9-15)17-18-10-16(11-19-17)21-12-13-4-2-1-3-5-13/h1-11,20H,12H2 |
Clé InChI |
LUMGYHFEIGMXRH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CN=C(N=C2)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



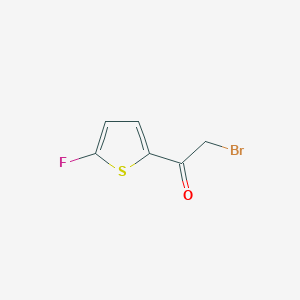
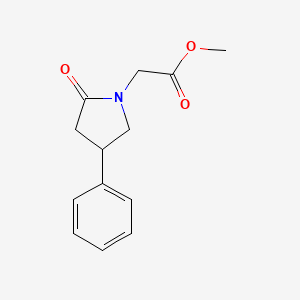
![3-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-amine](/img/structure/B8471283.png)
![4-[(4-Chlorophenyl)sulfanyl]-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one](/img/structure/B8471290.png)




![N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}urea](/img/structure/B8471320.png)
